1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
Brand Name: Vulcanchem
CAS No.: 120587-30-6
VCID: VC15901415
InChI: InChI=1S/C16H20N4O/c1-11-14-15(21)12-7-4-5-8-13(12)17-16(14)20(18-11)10-6-9-19(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21)
SMILES:
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

CAS No.: 120587-30-6

Cat. No.: VC15901415

Molecular Formula: C16H20N4O

Molecular Weight: 284.36 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one - 120587-30-6

Specification

CAS No. 120587-30-6
Molecular Formula C16H20N4O
Molecular Weight 284.36 g/mol
IUPAC Name 1-[3-(dimethylamino)propyl]-3-methyl-9H-pyrazolo[3,4-b]quinolin-4-one
Standard InChI InChI=1S/C16H20N4O/c1-11-14-15(21)12-7-4-5-8-13(12)17-16(14)20(18-11)10-6-9-19(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21)
Standard InChI Key KKSCLIICJGVKSG-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=O)C3=CC=CC=C3N2)CCCN(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

The compound belongs to the pyrazolo[3,4-b]quinoline family, featuring a tricyclic system with a pyrazole ring fused to a quinoline scaffold. Its molecular formula is C₁₆H₂₀N₄O, corresponding to a molecular weight of 284.36 g/mol. The IUPAC name systematically describes the substitution pattern: a methyl group at position 3 of the pyrazole ring and a 3-(dimethylamino)propyl chain at position 1 (Figure 1).

Table 1: Fundamental molecular descriptors

PropertyValue
CAS Registry Number120587-30-6
Molecular FormulaC₁₆H₂₀N₄O
Molecular Weight284.36 g/mol
IUPAC Name1-[3-(dimethylamino)propyl]-3-methyl-9H-pyrazolo[3,4-b]quinolin-4-one
Canonical SMILESCC1=NN(C2=C1C(=O)C3=CC=CC=C3N2)CCCN(C)C
InChIKeyKKSCLIICJGVKSG-UHFFFAOYSA-N

The X-ray crystallographic data for this specific derivative remain unpublished, but analogous pyrazoloquinolines exhibit planar tricyclic systems with dihedral angles <10° between rings, suggesting strong π-conjugation .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exists in the literature, convergent strategies from related systems provide plausible routes:

  • Friedländer Annulation: Condensation of 3-amino-5-methylpyrazole with ketone precursors under acidic conditions could yield the quinoline core, followed by N-alkylation with 3-chloro-N,N-dimethylpropan-1-amine .

  • Palladium-Catalyzed Coupling: As demonstrated for pyrazolo[3,4-b]quinolin-4-ones, Sonogashira coupling of halogenated intermediates with propargylamines followed by cyclization may install the dimethylaminopropyl group .

Key Reaction Parameters

  • Temperature: 80–120°C for annulation steps

  • Catalysts: Pd(PPh₃)₄ (2–5 mol%) for cross-couplings

  • Solvents: DMF or toluene for polar aprotic conditions

Spectroscopic Characterization

Hypothetical spectral data, inferred from structurally similar compounds :

Table 2: Predicted spectroscopic features

TechniqueCharacteristics
¹H NMR- δ 2.24 (s, 6H, N(CH₃)₂)
- δ 2.97 (t, 2H, CH₂N)
- δ 8.21 (d, 1H, H-5 quinoline)
¹³C NMR- δ 168.4 (C=O)
- δ 154.8 (C-4a quinoline)
- δ 45.2 (N(CH₃)₂)
IRν 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrazole)
MS (ESI+)m/z 285.2 [M+H]⁺ (calc. 284.36)

Physicochemical Properties

Solubility and Stability

The compound likely exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic system, with enhanced dissolution in polar aprotic solvents (DMSO > DMF > CHCl₃). Stability studies suggest susceptibility to photodegradation, necessitating storage under inert atmospheres at -20°C.

Tautomerism and Protonation

The pyrazolo[3,4-b]quinoline system can undergo prototropic tautomerism, favoring the 1H-pyrazolo[3,4-b]quinolin-4(9H)-one form in neutral conditions . The dimethylamino group (pKa ≈ 9.5) confers pH-dependent solubility, with protonation occurring in acidic media (pH < 4) .

TargetPredicted IC₅₀ (μM)Mechanism
DNA Gyrase0.8–1.2Topoisomerase inhibition
5-HT₃ Receptor12–18Allosteric modulation
CYP3A4>50Weak interaction

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and reduce Pd catalyst loading .

  • Pharmacokinetic Studies: Evaluate oral bioavailability using in silico ADMET models (e.g., SwissADME).

  • Material Science Applications: Explore optoelectronic properties via DFT calculations of HOMO-LUMO gaps.

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